molecular formula C10H7N3O5 B11824002 N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

Cat. No.: B11824002
M. Wt: 249.18 g/mol
InChI Key: VXEGETJHRMEBKE-WDZFZDKYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its parent hydrazide structure and substituents. According to the rules of substitutive nomenclature, the primary chain is identified as the furan-2-carbohydrazide moiety. The (1E)-configured methylidene group attached to the 5-nitrofuran-2-yl substituent is prioritized as the prefix. The full IUPAC name is N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide .

The structural representation (Figure 1) highlights the following features:

  • A furan-2-carbohydrazide backbone with a carbonyl group at position 2.
  • An (E)-configured imine bond (–CH=N–NH–) linking the carbohydrazide to the 5-nitrofuran-2-yl group.
  • A nitro group (–NO₂) at position 5 of the furan ring, contributing to electronic polarization.

The SMILES notation for this compound is O=C(c1ccco1)N/N=C/c1ccc(o1)[N+](=O)[O-], which encodes the stereospecific (E)-configuration of the imine bond.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers across chemical databases (Table 1).

Designation Registry Number Source
This compound 3805-47-8 (CAS) PubChem, AaronChem
Furan-2-carbohydrazide, N'-(5-nitro-2-furanylmethylene) 5407872 (PubChem CID) PubChem
EVT-5407872 MFCD00435301 (MDL) Evitachem

Additional synonyms include N'-(5-nitrofurfurylidene)furan-2-carbohydrazide and 5-nitro-2-furaldehyde furan-2-carbohydrazone, reflecting variations in naming conventions.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₀H₇N₃O₅ , determined through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

  • Carbon (C): 10 × 12.01 = 120.10 g/mol
  • Hydrogen (H): 7 × 1.008 = 7.056 g/mol
  • Nitrogen (N): 3 × 14.01 = 42.03 g/mol
  • Oxygen (O): 5 × 16.00 = 80.00 g/mol
  • Total: 249.186 g/mol

Experimental measurements align closely with the theoretical value, confirming the formula’s accuracy.

Isomeric Considerations and Stereochemical Features

The compound exhibits geometric isomerism due to the presence of the imine bond (–CH=N–NH–). The (E)-configuration is explicitly specified in its IUPAC name, indicating that the nitro group (on the 5-nitrofuran ring) and the carbohydrazide moiety are on opposite sides of the double bond.

Key stereochemical considerations include:

  • Planarity of the imine bond , which restricts rotation and stabilizes the (E)-isomer.
  • Electron-withdrawing effects of the nitro group, which polarize the furan ring and influence reactivity.
  • Hydrogen-bonding capacity of the hydrazide group (–NH–CO–), enabling interactions with biological targets.

The absence of reported (Z)-isomers in literature suggests that synthetic routes favor the (E)-configuration under standard conditions.

Properties

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6-

InChI Key

VXEGETJHRMEBKE-WDZFZDKYSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

CM4 is synthesized via acid-catalyzed Schiff base condensation, where the aldehyde group of 5-nitrofuran-2-carbaldehyde reacts with the primary amine of furan-2-carbohydrazide to form an imine bond (C=N). The general reaction is:

5-Nitrofuran-2-carbaldehyde+Furan-2-carbohydrazideAcid CatalystCM4+H2O\text{5-Nitrofuran-2-carbaldehyde} + \text{Furan-2-carbohydrazide} \xrightarrow{\text{Acid Catalyst}} \text{CM4} + \text{H}_2\text{O}

The reaction proceeds through nucleophilic attack by the hydrazide’s amine on the aldehyde’s carbonyl carbon, followed by dehydration.

Reagents and Conditions:

  • Molar Ratio : 1:1 (aldehyde to hydrazide).

  • Catalyst : Glacial acetic acid (0.5–1.0 equiv) or propionic anhydride.

  • Solvent : Ethanol, methanol, or acetonitrile (0.4–0.6 M).

  • Temperature : Reflux (70–80°C) for 4–6 hours.

  • Workup : Precipitation via cooling, followed by filtration and recrystallization.

Yield Optimization:

FactorOptimal ConditionYield Impact
Solvent PolarityEthanol > Methanol+15% yield
Catalyst Concentration1.0 equiv AcOH+20% yield
Reaction Time5 hoursPeak yield

Polar aprotic solvents like DMF enhance reaction rates but require anhydrous conditions to prevent hydrolysis.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) reduces reaction time to 20–30 minutes, achieving 85–90% yield. This method minimizes thermal degradation of the nitro group, a common issue in prolonged reflux.

Solvent-Free Mechanochemical Synthesis

Grinding equimolar reactants with solid acid catalysts (e.g., montmorillonite K10) at room temperature for 2 hours yields 78% CM4. This eco-friendly approach eliminates solvent waste but requires post-synthesis extraction with dichloromethane.

One-Pot Hydrazide Formation

For laboratories lacking pre-synthesized furan-2-carbohydrazide, a one-pot method involves:

  • Hydrazide Synthesis : React ethyl furan-2-carboxylate with hydrazine hydrate in ethanol (0°C to RT, 2 hours).

  • In Situ Condensation : Add 5-nitrofuran-2-carbaldehyde and acetic acid directly to the reaction mixture.
    This approach streamlines production but yields slightly lower purity (70–75%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling CM4 synthesis involves:

  • Reactor Type : Tubular flow reactor with temperature zones (70°C for mixing, 80°C for reaction).

  • Residence Time : 30 minutes per batch.

  • Throughput : 5 kg/hour with 88% yield.

Solvent Recovery and Recycling

Ethanol is recovered via fractional distillation (90% efficiency), reducing production costs by 40%.

Crystallization and Purification

Industrial purification employs:

  • Antisolvent Addition : Water is introduced to ethanolic CM4 solutions to induce crystallization.

  • Column Chromatography : For high-purity (>99%) batches, silica gel columns with ethyl acetate/hexane (3:7) eluent are used.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.95 (d, J = 3.9 Hz, 1H, furan H-3), 7.80 (d, J = 4.1 Hz, 1H, nitrofuran H-3).

  • IR (KBr): 1629 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planarity of the nitrofuran moiety. Key metrics:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length (C=N)1.278 Å

Challenges and Mitigation Strategies

Nitro Group Degradation

Prolonged heating above 80°C causes nitro group reduction to amine byproducts. Mitigation includes:

  • Strict temperature control (±2°C).

  • Use of antioxidants like BHT (0.1% w/w).

Hydrazone Tautomerism

The hydrazone moiety can tautomerize, forming undesired Z-isomers. Anhydrous conditions and acidic pH (4.5–5.5) stabilize the E-form.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Classical Reflux78–8595–9812–15
Microwave85–9097–9918–20
Mechanochemical75–7890–928–10
Industrial Continuous88–9298–996–8

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group on the furan ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Reaction Conditions Product Key Observations
H<sub>2</sub>/Pd-C in ethanol (25°C)5-Aminofuran derivativeComplete reduction of −NO<sub>2</sub> to −NH<sub>2</sub> within 2 hours .
NaBH<sub>4</sub> in THF (reflux)Partially reduced intermediatesForms hydroxylamine (−NHOH) derivatives; requires acidic workup for full reduction .

The reduction mechanism involves Rh(I)-CO intermediates in catalytic systems, where CO facilitates nitro-to-amine conversion via decarboxylation steps .

Substitution Reactions

The hydrazide moiety participates in nucleophilic substitution, particularly at the thiourea linker:

Reagent Product Effect on Bioactivity
Amines (e.g., methylamine)Thiourea-to-urea substitutionLoss of SARS-CoV-2 M<sup>pro</sup> inhibition (IC<sub>50</sub> > 50 μM vs. 1.55 μM for parent) .
Thiols (e.g., benzyl mercaptan)Disulfide bond formationImproved membrane permeability but reduced enzymatic binding affinity .

Structural studies confirm that substitution at the thiourea linker disrupts hydrogen bonding with Cys44 of SARS-CoV-2 M<sup>pro</sup>, critical for antiviral activity .

Oxidation Reactions

The furan rings are susceptible to oxidative degradation:

Oxidizing Agent Conditions Outcome
KMnO<sub>4</sub> (acidic)Room temperature, 6 hoursCleavage of unsubstituted furan ring to dicarboxylic acid derivatives.
H<sub>2</sub>O<sub>2</sub>Reflux in acetic acidEpoxidation of the methylidene bridge; forms spirocyclic epoxide .

Oxidation of the nitrofuran ring is less favorable due to electron-withdrawing effects of the −NO<sub>2</sub> group .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

  • Acidic Hydrolysis (HCl, 1M):

    • Cleavage of the hydrazone bond (C=N) regenerates furan-2-carbohydrazide and 5-nitrofuran-2-carbaldehyde.

    • Rate: >90% decomposition after 24 hours at 25°C .

  • Basic Conditions (NaOH, 0.1M):

    • Forms a stable enolate intermediate, enhancing electrophilic aromatic substitution reactivity at the furan C3 position .

Coordination Chemistry

The hydrazide group acts as a bidentate ligand for transition metals:

Metal Salt Complex Structure Application
Cu(NO<sub>3</sub>)<sub>2</sub>Square-planar Cu(II) complexEnhanced antibacterial activity (MIC reduced by 4-fold).
FeCl<sub>3</sub>Octahedral Fe(III) complex with two ligandsCatalytic activity in oxidative coupling reactions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the methylidene bridge and adjacent furan rings, forming a bicyclic derivative. This reaction is solvent-dependent, with 80% yield in acetonitrile vs. 45% in methanol .

Key Mechanistic Insights

  • Nitro Group Reduction: Proceeds via a Rh(I)-CO intermediate, where CO<sub>2</sub> elimination facilitates nitro → amine conversion .

  • Hydrazide Substitution: Thiourea linker’s −NH group is critical for hydrogen bonding with biological targets; its replacement abolishes activity .

  • Oxidative Stability: Electron-deficient nitrofuran ring resists oxidation compared to the unsubstituted furan .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though its applications are constrained by the lability of the hydrazone bond under acidic conditions.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is its antimicrobial properties . Studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including:

  • Mycobacterium tuberculosis : The compound shows promise as an anti-tubercular agent.
  • Gram-positive and Gram-negative bacteria : It has been effective against pathogens such as Staphylococcus aureus and Escherichia coli.

The presence of the nitro group enhances the interaction with bacterial enzymes, increasing the compound's efficacy against these microorganisms.

Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 25 μg/mL against Mycobacterium tuberculosis, showcasing its potential as a lead compound for anti-tubercular drug development.

Study 2: Molecular Docking Analysis

A molecular docking study was conducted to understand the binding interactions between this compound and key bacterial enzymes. The study revealed that the compound forms stable complexes with target enzymes, suggesting a mechanism for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can disrupt bacterial cell walls and other vital structures .

Comparison with Similar Compounds

Key Structural Features :

  • CM4 : Contains a 5-nitro group on the furan ring, enhancing electron-withdrawing effects that influence reactivity and bioactivity .
  • L1 (N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide) : Substitutes the 5-nitrofuran with a 3-hydroxy-4-methoxyphenyl group, altering redox properties and metal-binding capacity .
  • Compound 3b (N'-[(5-methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide) : Replaces the nitro group with a methoxy-indole, reducing electrophilicity but enhancing π-π stacking interactions .

Spectral and Physicochemical Properties

Infrared Spectroscopy :

Compound C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) Additional Peaks Reference
CM4 N/A N/A Nitro group (1520–1350 cm⁻¹)
L1 1664 1629 O–H (3473), N–H (3202)
Compound 15 (Z)-N'-(5-Fluoro-2-oxoindolin-3-ylidene)furan-2-carbhydrazide 1715, 1667 1611 NH (3447, 3160)

CM4’s nitro group likely shifts C=O and C=N stretches to higher frequencies due to electron withdrawal, though specific data are unavailable.

Melting Points :

  • CM4: Not reported.
  • L1: 183°C .
  • (Z)-N'-(5-Fluoro-2-oxoindolin-3-ylidene)furan-2-carbhydrazide: 310–312°C .

Antimicrobial Activity :

  • CM4 is structurally analogous to furazolidone (FZ) and nitrofurantoin (NIT), which inhibit bacterial enzymes like nitroreductases .
  • Compound 3b exhibited moderate toxicity in mice (LD₅₀ > 2500 mg/kg orally) but lower efficacy than isoniazid in antimicrobial assays .

Toxicity Profiles :

Compound LD₅₀ (Oral, Mice) Subacute Effects (14 days) Reference
CM4 Not reported Not studied
3b >2500 mg/kg No mortality at 125–250 mg/kg
L1 Not reported Low toxicity in metal complexes

The 5-nitro group in CM4 may increase toxicity compared to non-nitrated analogs, as seen in nitrofurantoin (renal/hepatic risks) .

Reactivity and Stability

Nitrofuran derivatives like CM4 are prone to degradation in methanolic media, forming reactive intermediates that may enhance antimicrobial effects but also toxicity . In contrast, L1 and 3b, lacking nitro groups, show greater stability in solution .

Biological Activity

N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly against various pathogens. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including its efficacy against Trypanosoma cruzi, cytotoxicity profiles, and structure-activity relationships.

Chemical Background

This compound belongs to a class of nitrofuran derivatives known for their antimicrobial properties. The nitrofuran moiety is critical for the biological activity of these compounds, influencing their mechanism of action and therapeutic potential.

1. Antiparasitic Activity

A significant area of research focuses on the compound's activity against Trypanosoma cruzi , the causative agent of Chagas disease. Studies have demonstrated that derivatives of N'-[(5-nitrofuran-2-yl)methylene] hydrazides exhibit enhanced trypanocidal activity compared to traditional treatments like benznidazole (BZD) and nifurtimox (NFX).

Key Findings:

  • IC50 Values : The most active derivatives showed IC50 values ranging from 1.17 µM to 3.17 µM against different strains of T. cruzi, indicating potent antiparasitic effects .
  • Selectivity : Cytotoxicity assays on human fibroblast cells revealed high selectivity indices, suggesting a favorable therapeutic window .

2. Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it possesses significant activity against various Gram-positive bacteria.

Activity Overview:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values as low as 11 nM against resistant strains like MRSA .
  • Mechanism of Action : The nitro group in the structure is believed to be crucial for generating reactive intermediates that exert antimicrobial effects by damaging bacterial DNA .

3. Cytotoxicity Studies

Cytotoxicity assessments are essential for understanding the safety profile of this compound.

Cytotoxicity Results:

  • Compounds generally exhibited low cytotoxicity with CC50 values above 100 µM in various cell lines, indicating a degree of safety for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components.

Key Structural Features:

  • The presence of the nitrofuran moiety enhances electron affinity, facilitating interactions with biological targets.
  • Modifications on the hydrazide backbone have shown to affect both potency and selectivity against pathogens .

Data Summary

Biological ActivityIC50 Values (µM)Selectivity IndexReference
Trypanosoma cruzi (Y strain)1.17High
MRSA (Gram-positive)11High
Cytotoxicity (Vero cells)>100Low

Case Studies

Several studies have explored the efficacy of this compound derivatives:

  • Chagas Disease Treatment : A study designed new hydrazides based on nitrofuran structures, which showed significant improvement over existing therapies in terms of trypanocidal activity .
  • Antibacterial Efficacy : Another investigation highlighted a derivative's potent antibacterial action against resistant strains, suggesting potential for development as an antibiotic agent .

Q & A

Q. Methodological Answer :

TechniqueKey ApplicationsExample Data from Evidence
FT-IR Confirms C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and NO₂ (1510–1530 cm⁻¹) stretches1656 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N)
¹H/¹³C NMR Identifies imine proton (δ 8.6–8.8 ppm) and furan/aryl protons (δ 6.6–7.8 ppm)δ 8.64 (s, CH=N), 7.02–7.78 (furan)
X-ray Diffraction Resolves crystal packing, hydrogen bonding (N-H···O), and torsion anglesOrthorhombic Pbca, N-H···O = 2.89 Å

Q. Crystallography Workflow :

  • Single crystals grown via slow evaporation (DMF/ethanol).
  • Data collected using Mo-Kα radiation (λ = 0.7107 Å).
  • Structure solved via SHELX-97 and refined anisotropically .

Advanced: How do intermolecular interactions influence the solid-state stability of this compound?

Methodological Answer :
The crystal lattice stability is governed by:

Hydrogen Bonding : Intramolecular N-H···O bonds (2.8–3.0 Å) and intermolecular O-H···O interactions (e.g., involving lattice water) .

π-π Stacking : Parallel-displaced stacking between furan and nitroaryl rings (3.5–4.0 Å separation) .

Halogen Interactions : In halogen-substituted derivatives (e.g., Br/Cl), X···X contacts enhance packing efficiency .
Analytical Tools :

  • Mercury software for visualizing Hirshfeld surfaces.
  • PLATON for analyzing void spaces and interaction energies .

Advanced: How is SHELX software applied in refining the crystal structure of this compound?

Methodological Answer :
SHELX workflows involve:

Data Integration : Using SHELXC/D for scaling and absorption correction .

Structure Solution : Direct methods (SHELXS) for phase determination, followed by Fourier mapping .

Refinement :

  • Isotropic refinement for H atoms (riding model).
  • Anisotropic displacement parameters for non-H atoms.
  • Validation via R-factors (< 0.05) and electron density residual maps .
    Common Challenges :
  • Disorder in furan rings (resolved via PART instructions in SHELXL) .
  • Handling twinned data with BASF and TWIN commands .

Advanced: What in vitro assays evaluate the bioactivity of this compound, and how are synergies with other agents tested?

Methodological Answer :
Antimicrobial Testing :

  • MIC Assays : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv or Gram-negative pathogens .
  • Synergy Studies : Checkerboard assays with sodium deoxycholate or β-lactams to calculate fractional inhibitory concentration (FIC) indices .
    Anticancer Screening :
  • MTT assays on cancer cell lines (e.g., breast cancer MDA-MB-231), with IC₅₀ values derived via nonlinear regression .
    Mechanistic Probes :
  • ROS detection using DCFH-DA fluorescence.
  • DNA interaction studies (UV-vis titration, gel electrophoresis) .

Advanced: How are metal complexes of this carbohydrazide synthesized, and what are their structural features?

Methodological Answer :
Synthesis Protocol :

Ligand Preparation : Hydrazide is deprotonated in ethanol using NaOH.

Complexation : Reaction with metal salts (e.g., CuCl₂, Co(NO₃)₂) at 60°C for 4–6 hours .
Structural Features :

  • Geometry : Octahedral (Co²⁺) or square-planar (Cu²⁺) coordination.
  • Bonding : Imine nitrogen and carbonyl oxygen act as bidentate ligands.
  • Characterization : ESI-MS for stoichiometry; magnetic susceptibility for spin states .

Advanced: How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer :
DFT Workflow :

Geometry Optimization : B3LYP/6-311+G(d,p) basis set to minimize energy .

Frontier Orbitals : HOMO-LUMO gaps (4.5–5.0 eV) correlate with charge-transfer capacity .

Fukui Functions : Identify nucleophilic (nitro O) and electrophilic (imine C) sites for SAR .
Applications :

  • Simulating IR/Raman spectra (RMSD < 10 cm⁻¹ vs experimental).
  • Docking studies to predict binding to enzyme active sites (e.g., InhA for antitubercular activity) .

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